Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with a formylating agent such as phosphorus oxychloride in the presence of a solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions, usually starting with cooling the mixture in an ice bath and then gradually adding the reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Ethyl 5-carboxy-3,4-dimethyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a precursor to receptor tyrosine kinase inhibitors, it may inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Comparison
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-7(3)6(2)8(5-12)11-9/h5,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQAIVFNWNMHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217745 | |
Record name | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4391-99-5 | |
Record name | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4391-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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